N-cyclopentyl-2-(piperazin-1-yl)propanamide

Medicinal Chemistry Sigma-1 Receptor Ligands Structure-Activity Relationship

N-Cyclopentyl-2-(piperazin-1-yl)propanamide is a synthetic small molecule belonging to the piperazine-amide class, characterized by a cyclopentyl moiety on the amide nitrogen and a piperazine ring at the alpha carbon of the propanamide chain. Its molecular formula is C₁₂H₂₃N₃O (MW 225.33 g/mol).

Molecular Formula C12H23N3O
Molecular Weight 225.33 g/mol
CAS No. 1018568-87-0
Cat. No. B1521286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-(piperazin-1-yl)propanamide
CAS1018568-87-0
Molecular FormulaC12H23N3O
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1CCCC1)N2CCNCC2
InChIInChI=1S/C12H23N3O/c1-10(15-8-6-13-7-9-15)12(16)14-11-4-2-3-5-11/h10-11,13H,2-9H2,1H3,(H,14,16)
InChIKeyFVWRDFSLDIZCDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-2-(piperazin-1-yl)propanamide (CAS 1018568-87-0): Chemical Class and Basic Characteristics for Procurement


N-Cyclopentyl-2-(piperazin-1-yl)propanamide is a synthetic small molecule belonging to the piperazine-amide class, characterized by a cyclopentyl moiety on the amide nitrogen and a piperazine ring at the alpha carbon of the propanamide chain. Its molecular formula is C₁₂H₂₃N₃O (MW 225.33 g/mol) [1]. The compound is formally a cyclopentyl analog of the investigational antiulcer drug Esaprazole (N-cyclohexyl-2-(piperazin-1-yl)acetamide), replacing the cyclohexyl group with a cyclopentyl group and the acetamide linker with a propanamide linker [2]. It is currently available from several specialty chemical suppliers primarily as a research-grade building block, with typical purities of ≥95% or ≥98% .

Why N-Cyclopentyl-2-(piperazin-1-yl)propanamide Cannot Be Substituted by Generic In-Class Compounds for Sigma-1 or Neuroprotection Research


In the piperazine-amide series developed around Esaprazole, even subtle structural modifications produce divergent pharmacological and pharmacokinetic profiles. The parent Esaprazole is a weak sigma-1 receptor ligand (IC₅₀ ≈ 27.2 μM) [1], while certain synthetic analogues with modified N-substituents show markedly higher sigma-1 affinity [2]. Crucially, N-cyclopentyl-2-(piperazin-1-yl)propanamide replaces the cyclohexyl group of Esaprazole with a smaller cyclopentyl ring and extends the acetamide linker to a propanamide chain—two modifications that can simultaneously alter sigma-1 binding affinity, metabolic stability, and blood-brain barrier penetration in opposite directions, making generic interchange scientifically invalid [2][3].

Quantitative Evidence Guide for N-Cyclopentyl-2-(piperazin-1-yl)propanamide: Comparator-Based Differentiation Data


Structural Differentiation: Cyclopentyl-Propanamide vs. Cyclohexyl-Acetamide Core

N-Cyclopentyl-2-(piperazin-1-yl)propanamide differs from the closest historical analog Esaprazole in two key structural features: the N-substituent is a cyclopentyl group rather than a cyclohexyl group, and the linker between the piperazine and the amide carbonyl is a methyl-substituted ethylene unit (propanamide) rather than a simple methylene (acetamide). These differences modify the computed XLogP3-AA from approximately 1.0 (Esaprazole) to 0.6 (target compound) and the topological polar surface area from ~44.4 Ų (target) to a similar value for Esaprazole [1]. In the Esaprazole analogue series, the nature of the R₁ group (H, acyl, or cycloalkyl) was shown to be a critical determinant of both metabolic stability in rat liver microsomes and blood-brain barrier penetration [2].

Medicinal Chemistry Sigma-1 Receptor Ligands Structure-Activity Relationship

Sigma-1 Receptor Affinity: Class-Level Inference from Esaprazole SAR

Esaprazole is a weak sigma-1 ligand with an IC₅₀ of 27,200 nM [1]. The Kelly et al. study demonstrated that structural modification of the Esaprazole scaffold can yield analogues with substantially improved sigma-1 binding, although specific Ki values for N-cyclopentyl-2-(piperazin-1-yl)propanamide were not individually reported in the public domain. The established SAR indicates that replacing the cyclohexyl group with a cyclopentyl group and modifying the linker length can influence the presentation of the basic piperazine nitrogen to the sigma-1 binding pocket, a critical pharmacophore element [2].

Sigma-1 Receptor Binding Affinity Neuroprotection

Purity and Supply Specification: ≥98% Assay vs. ≥95% Minimum

Commercially, N-cyclopentyl-2-(piperazin-1-yl)propanamide is offered at two distinct purity tiers: ≥98% (ChemScene, Leyan) and ≥95% (CymitQuimica) . For SAR studies where even minor impurities could confound biological readouts, the higher purity grade provides quantifiable assurance. In contrast, Esaprazole reference material may only be available at lower purity from certain suppliers, introducing variability in comparative pharmacological experiments.

Chemical Purity Procurement Specification Quality Control

Best Research and Industrial Application Scenarios for N-Cyclopentyl-2-(piperazin-1-yl)propanamide Based on Differentiating Evidence


Scaffold-Hopping and SAR Expansion Around the Esaprazole Sigma-1 Ligand Core

N-Cyclopentyl-2-(piperazin-1-yl)propanamide provides a structurally distinct scaffold for medicinal chemists exploring sigma-1 receptor SAR. The cyclopentyl-for-cyclohexyl substitution combined with the propanamide linker extension introduces a new vector space that modulates lipophilicity (XLogP3-AA = 0.6 vs. ~1.0 for Esaprazole) [1]. The Kelly et al. study explicitly demonstrated that cycloalkyl-substituted Esaprazole analogues exhibit opposing trends in metabolic stability and BBB penetration relative to the H/acyl series [2], making this compound a key intermediate for optimizing CNS drug-like properties.

High-Purity Reference Standard for In Vitro Pharmacology

With commercially available purity of ≥98%, N-cyclopentyl-2-(piperazin-1-yl)propanamide can serve as a high-grade reference material for receptor binding and functional assays . In head-to-head comparative studies against Esaprazole (sigma-1 IC₅₀ = 27.2 μM) [3], the 3% purity advantage over ≥95% stock minimizes the risk that impurities contribute to off-target activity, enabling more accurate determination of structure-activity differences between the cyclopentyl and cyclohexyl scaffolds.

BBB-Penetrant Lead Optimization via Cycloalkyl Variation

The Kelly et al. meta-analysis established that compounds bearing a cycloalkyl R₁ group achieve superior BBB penetration at the expense of metabolic stability in rat liver microsomes [2]. N-Cyclopentyl-2-(piperazin-1-yl)propanamide, as a cyclopentyl-bearing analogue, is predicted to fall within this favorable BBB-penetrant series. It can be used as a starting point for parallel optimization of metabolic stability through further piperazine N-substitution, without sacrificing the BBB penetration advantage conferred by the cyclopentyl group.

Building Block for Diversified Piperazine-Propanamide Libraries

The unsubstituted piperazine nitrogen provides a handle for rapid diversification via alkylation, acylation, or sulfonylation. The propanamide backbone introduces an additional chiral methyl-bearing carbon absent from Esaprazole's acetamide core, offering the option to explore stereochemistry-dependent pharmacology if enantiomerically pure synthesis is pursued. Procuring the racemic N-cyclopentyl-2-(piperazin-1-yl)propanamide at high purity allows systematic library enumeration with well-defined starting material integrity.

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